molecular formula C14H10F3N5OS B11315116 2-(9H-purin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(9H-purin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Katalognummer: B11315116
Molekulargewicht: 353.32 g/mol
InChI-Schlüssel: QVQSVVZTXYSZED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(9H-Purin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a purine-derived acetamide compound characterized by a sulfanyl linkage at the 6-position of the purine ring and an N-substituted 3-(trifluoromethyl)phenyl group. The purine core is a heterocyclic aromatic system, which is frequently utilized in medicinal chemistry due to its structural resemblance to endogenous nucleotides, enabling interactions with enzymes and receptors such as kinases or adenosine receptors . The trifluoromethyl (-CF₃) group on the phenyl ring enhances lipophilicity and metabolic stability, a common strategy in drug design to improve pharmacokinetic properties .

Eigenschaften

Molekularformel

C14H10F3N5OS

Molekulargewicht

353.32 g/mol

IUPAC-Name

2-(7H-purin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C14H10F3N5OS/c15-14(16,17)8-2-1-3-9(4-8)22-10(23)5-24-13-11-12(19-6-18-11)20-7-21-13/h1-4,6-7H,5H2,(H,22,23)(H,18,19,20,21)

InChI-Schlüssel

QVQSVVZTXYSZED-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2NC=N3)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-purin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the purine derivative, which is then reacted with a sulfanyl-acetamide intermediate. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(9H-purin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group, potentially converting it to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to alter the functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-(9H-purin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-(9H-purin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The purine ring system can mimic natural nucleotides, allowing the compound to bind to specific sites and modulate biological pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Purine-Based Analogues

  • 2-[(9-Methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (J095-0081)
    • Core Structure : Purine with a methyl and oxo group at positions 9 and 6, respectively.
    • Key Differences : The sulfanyl group is at the 8-position instead of the 6-position, and the purine ring is modified with a methyl substituent.
    • Molecular Weight : 383.35 g/mol, slightly higher than the target compound (estimated ~365–375 g/mol).
    • Implications : The 6-oxo group may enhance hydrogen-bonding interactions, while the methyl substitution could alter metabolic stability .

Benzothiazole-Based Analogues

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13)
    • Core Structure : Benzothiazole ring instead of purine.
    • Substituents : Dual trifluoromethyl groups (on benzothiazole and phenyl rings).
    • Synthesis : Microwave-assisted reaction with low yield (19%), suggesting challenging synthetic accessibility compared to purine derivatives .
    • Applications : Benzothiazoles are often explored for antimicrobial or anticancer activity due to their electron-deficient aromatic systems .

Tetrahydrofuran-Sulfamoyl Analogue

  • (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (Compound 3)
    • Core Structure : Tetrahydrofuran-sulfamoyl hybrid.
    • Physical Properties : Higher melting point (174–176°C), indicative of strong intermolecular forces (e.g., hydrogen bonding from sulfamoyl and oxo groups).
    • Synthesis Yield : 57%, reflecting moderate synthetic efficiency .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Synthesis Yield Potential Applications
Target Compound Purine 6-ylsulfanyl, 3-(trifluoromethyl)phenyl ~370 (estimated) N/A Kinase inhibition, antiviral
J095-0081 Purine (modified) 8-ylsulfanyl, 9-methyl-6-oxo, 3-(CF₃)phenyl 383.35 N/A Research compound
Compound 13 Benzothiazole 6-CF₃-benzothiazole, 3-(CF₃)phenyl ~407 (estimated) 19% Antimicrobial
Compound 3 Tetrahydrofuran 2-Oxotetrahydrofuran, sulfamoyl 299.34 57% Unspecified (pharmaceutical)

Key Research Findings

Core Structure Impact :

  • Purine derivatives (target, J095-0081) may target nucleotide-binding proteins (e.g., kinases), whereas benzothiazoles (Compound 13) are more likely to interact with microbial enzymes .
  • The tetrahydrofuran-sulfamoyl hybrid (Compound 3) exhibits higher crystallinity, which may influence formulation stability .

Synthetic Challenges : Microwave-assisted synthesis for benzothiazole derivatives (19% yield) is less efficient compared to classical methods for purine analogs, highlighting trade-offs between structural complexity and scalability .

Biologische Aktivität

2-(9H-purin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of heat shock protein 90 (Hsp90) and its implications in treating various diseases, including cancer. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure-Activity Relationship (SAR)

The compound is synthesized through a series of chemical reactions involving purine derivatives. The structure can be represented as follows:

  • Molecular Formula : C15H13F3N4OS
  • Molecular Weight : 358.35 g/mol

The trifluoromethyl group is critical for enhancing the lipophilicity and biological activity of the compound. Studies have shown that modifications at the 3-position of the anilide moiety significantly influence anticonvulsant activity, with the trifluoromethyl substituent being particularly beneficial for enhancing potency .

Anticancer Activity

The compound exhibits strong inhibitory effects on Hsp90, a chaperone protein involved in the maturation and stabilization of various oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of these client proteins, thereby exerting anticancer effects. In vitro studies have demonstrated that compounds with similar structures to 2-(9H-purin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide show significant cytotoxicity against various cancer cell lines .

Anticonvulsant Activity

Research indicates that derivatives of this compound display anticonvulsant properties. In particular, studies utilizing maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice have shown that compounds containing the trifluoromethyl group exhibit enhanced protection against seizures. The presence of this substituent appears to correlate with increased binding affinity to neuronal voltage-sensitive sodium channels .

Case Studies

  • Inhibition of Hsp90 : A study demonstrated that compounds structurally related to 2-(9H-purin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide showed potent inhibition of Hsp90 activity in cancer cell lines, leading to reduced cell viability and induction of apoptosis .
  • Anticonvulsant Screening : In a series of experiments, various derivatives were tested for their anticonvulsant activity. The results indicated that those with a trifluoromethyl group exhibited significant protective effects in both MES and PTZ models at doses ranging from 100 mg/kg to 300 mg/kg .

The biological activity of 2-(9H-purin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is primarily attributed to its ability to bind to Hsp90, disrupting the chaperone's function and leading to the degradation of client proteins involved in tumor progression. Additionally, its interaction with sodium channels contributes to its anticonvulsant properties by stabilizing neuronal excitability .

Data Summary

Activity Model Used Dose (mg/kg) Outcome
Hsp90 InhibitionCancer Cell LinesN/ASignificant cytotoxicity
AnticonvulsantMES/PTZ Models100 - 300Protection against seizures

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.